molecular formula C18H14N2O3S B11119453 Methyl 4-phenyl-2-[(pyridin-3-ylcarbonyl)amino]thiophene-3-carboxylate

Methyl 4-phenyl-2-[(pyridin-3-ylcarbonyl)amino]thiophene-3-carboxylate

Cat. No.: B11119453
M. Wt: 338.4 g/mol
InChI Key: HGHSFNYKHNTCSP-UHFFFAOYSA-N
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Description

METHYL 4-PHENYL-2-(PYRIDINE-3-AMIDO)THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-PHENYL-2-(PYRIDINE-3-AMIDO)THIOPHENE-3-CARBOXYLATE typically involves the condensation of thiophene derivatives with pyridine and phenyl groups. Common synthetic methods include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis. These reactions often require specific conditions such as the presence of sulfurizing agents like phosphorus pentasulfide (P4S10) and the use of α-methylene carbonyl compounds .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-PHENYL-2-(PYRIDINE-3-AMIDO)THIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.

Scientific Research Applications

METHYL 4-PHENYL-2-(PYRIDINE-3-AMIDO)THIOPHENE-3-CARBOXYLATE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of METHYL 4-PHENYL-2-(PYRIDINE-3-AMIDO)THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 4-PHENYL-2-(PYRIDINE-3-AMIDO)THIOPHENE-3-CARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its pyridine-3-amido and phenyl substituents differentiate it from other thiophene derivatives, potentially leading to unique applications and effects .

Properties

Molecular Formula

C18H14N2O3S

Molecular Weight

338.4 g/mol

IUPAC Name

methyl 4-phenyl-2-(pyridine-3-carbonylamino)thiophene-3-carboxylate

InChI

InChI=1S/C18H14N2O3S/c1-23-18(22)15-14(12-6-3-2-4-7-12)11-24-17(15)20-16(21)13-8-5-9-19-10-13/h2-11H,1H3,(H,20,21)

InChI Key

HGHSFNYKHNTCSP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C3=CN=CC=C3

Origin of Product

United States

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